molecular formula C10H12BrNO2 B595619 Methyl 2-bromo-5-(dimethylamino)benzoate CAS No. 164513-41-1

Methyl 2-bromo-5-(dimethylamino)benzoate

Cat. No.: B595619
CAS No.: 164513-41-1
M. Wt: 258.115
InChI Key: DLSMZBNKKTUSHI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-(dimethylamino)benzoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the 2-position and a dimethylamino group at the 5-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-(dimethylamino)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-(dimethylamino)benzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored using techniques like gas chromatography and high-performance liquid chromatography to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(dimethylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as methyl 2-amino-5-(dimethylamino)benzoate or methyl 2-thio-5-(dimethylamino)benzoate can be formed.

    Oxidation Products: Products like methyl 2-bromo-5-(dimethylamino)benzoic acid.

    Reduction Products: Products like methyl 2-bromo-5-(dimethylamino)benzyl alcohol.

Scientific Research Applications

Methyl 2-bromo-5-(dimethylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-(dimethylamino)benzoate depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the dimethylamino group play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved vary depending on the biological system being studied .

Comparison with Similar Compounds

Methyl 2-bromo-5-(dimethylamino)benzoate can be compared with other similar compounds such as:

    Methyl 2-bromo-5-methoxybenzoate: Similar structure but with a methoxy group instead of a dimethylamino group.

    Methyl 2-bromo-5-chlorobenzoate: Similar structure but with a chlorine atom instead of a dimethylamino group.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.

Biological Activity

Methyl 2-bromo-5-(dimethylamino)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, interactions, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features a bromine atom and a dimethylamino group attached to a benzoate structure. This unique configuration contributes to its reactivity and biological profile. The compound can be represented as follows:

C10H12BrNO2\text{C}_10\text{H}_{12}\text{Br}\text{N}\text{O}_2

1. Interaction with Cytochrome P450 Enzymes

Research indicates that this compound may influence the pharmacokinetics of drugs metabolized by cytochrome P450 1A2 (CYP1A2). This interaction could alter systemic drug levels, necessitating caution when co-administered with other medications.

Case Study: Drug Interaction Profile

In a study examining the interaction profile of this compound, it was found to affect the metabolism of co-administered drugs through CYP1A2 modulation. This finding underscores the importance of understanding drug interactions in clinical settings, particularly for patients on multiple medications.

Research Findings: Structure-Activity Relationship (SAR)

A comparative analysis of structurally related compounds revealed that modifications in halogen and amine groups significantly impact biological activity. For example, compounds with variations in these groups exhibited differing levels of antimicrobial activity and metabolic interactions. This highlights the necessity for SAR studies in optimizing therapeutic efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of this compound compared to similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundBromine and dimethylamino groupPotential CYP1A2 interaction; antimicrobial potential
Methyl 5-bromo-2-chlorobenzoateChlorine instead of dimethylamino groupVaries in reactivity; potential antibacterial activity
Methyl 2-amino-5-(dimethylamino)benzoate dihydrochlorideAmino group instead of bromoDifferent biological profile; potential therapeutic uses

Properties

IUPAC Name

methyl 2-bromo-5-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)7-4-5-9(11)8(6-7)10(13)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSMZBNKKTUSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210539
Record name Benzoic acid, 2-bromo-5-(dimethylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164513-41-1
Record name Benzoic acid, 2-bromo-5-(dimethylamino)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164513-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-bromo-5-(dimethylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5.24 g (22.5 mmol) 2-Bromo-5-fluoro-benzoic acid methyl ester (Rarechemicals) and 60.0 ml dimethylsulphoxid were added 2.23 g (27.0 mmol) dimethylamine hydrochloride and 6.54 g (47.3 mmol) potassium carbonate. The reaction mixture was stirred for 11 h at 70° C. in an autoclave and was concentrated with high vacuum rotation evaporator at 65° C. The residue was diluted with dichloromethane, washed twice with water. The combined water phases were extracted with dichloromethane. The combined dichloromethane phases were washed with diluted sodium hydrogen carbonate solution, dried with sodium sulphate and concentrated. The oily crude was purified by column chromatography and the desired product 16a was obtained in 70% yield (4.08 g, 15.8 mmol).
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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